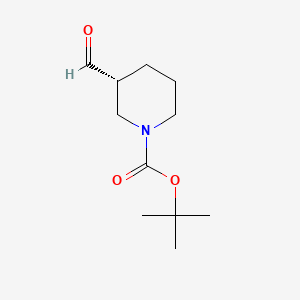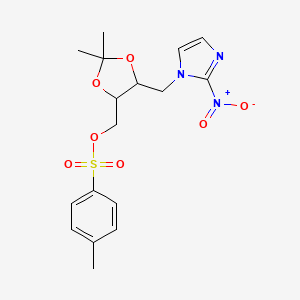
FETNIM-Precursor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FETNIM-Precursor is used to synthesize [18F]FETNIM, a marker of tumor hypoxia . It is used in PET (Positron Emission Tomography) studies to evaluate the pharmacokinetic properties and analyze metabolites in human, dog, and rat plasma and urine .
Synthesis Analysis
The synthesis of [18F]FETNIM involves a nucleophilic reaction between 18 F-fluoride and the tosylated precursor, followed by hydrolysis . The decay-corrected synthesis yield of [18F]FETNIM was 13%-20%, and the synthesis time was about 50 minutes .Molecular Structure Analysis
The chemical structure of this compound is 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-, [R-(R*, S*)]-2,3-butanediol .Chemical Reactions Analysis
Most of the radioactivity in plasma and urine was the unchanged tracer, whereas rat liver homogenates contained almost only metabolites of [18F]FETNIM . A large variation—3%-70%—in the radioactivity represented by unchanged [18F]FETNIM was found in rat tumor .Wissenschaftliche Forschungsanwendungen
[18F]FETNIM is a useful marker for quantifying tumor hypoxia in oncological patients, with the ability to develop simple protocols to quantitate its uptake in hypoxic tumors. This is particularly relevant in dynamic imaging for patients with head and neck cancer (Lehtiö et al., 2002).
The pharmacokinetic properties of [18F]FETNIM suggest its low peripheral metabolism, little defluorination, and potential metabolic trapping in hypoxic tumor tissues. This indicates its potential use in PET studies for cancer patients (Grönroos et al., 2001).
Imaging blood flow and hypoxia in head and neck cancer using [(15)O]H(2)O and [(18)F]FETNIM PET can provide insights into tumor hypoxia, and this technique is feasible for evaluating hypoxia-specific retention (Lehtiö et al., 2001).
Radiation dosimetry studies of [18F]FETNIM in cancer studies reveal that it generally has comparable radiation doses to other related radionuclide imaging procedures, making it a safe option for PET imaging (Tolvanen et al., 2002).
Development of [18F]FETNIM as a PET agent for imaging tumor hypoxia shows its potential for differentiation between hypoxic and necrotic regions in tumors, making it a valuable tool for cancer diagnosis and treatment planning (Yang et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGOOYYSZCDVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.0]hex-3-en-2-ol, 4-methyl-2-(1-methylethyl)- (9CI)](/img/no-structure.png)
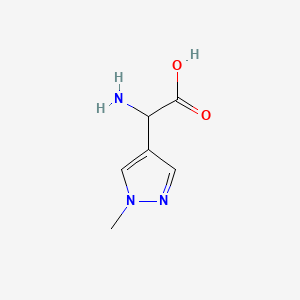



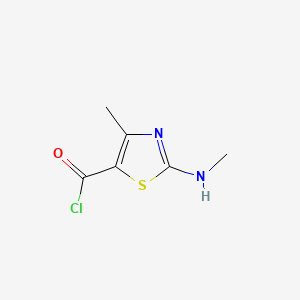
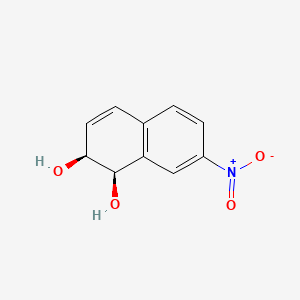
![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)
